(3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate)
Description
Structural Identification and Nomenclature
The compound (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) is a bicyclic amine salt characterized by a piperidine core fused with an azetidine ring. Its IUPAC name, (3S,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid, reflects the stereochemistry at the third and fourth positions of the piperidine ring and the presence of two trifluoroacetate counterions. The molecular structure (Figure 1) features:
- A six-membered piperidine ring with carboxamide and azetidine substituents.
- A four-membered azetidine ring linked to the piperidine nitrogen.
- Two trifluoroacetate ions stabilizing the protonated amine groups.
The stereochemical descriptors (3S,4R) indicate the absolute configuration of the chiral centers, which are critical for intermolecular interactions with biological targets. The trifluoroacetate groups enhance solubility and stability, common in pharmaceutical salts.
Table 1: Key Identifiers of (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate)
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{19}\text{F}6\text{N}3\text{O}_5 $$ |
| Molecular Weight | 411.30 g/mol |
| IUPAC Name | (3S,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid |
| CAS Registry Number | 1624261-48-8 |
| SMILES Notation | C1CN(C1)[C@@H]2CCNC[C@@H]2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Historical Context of Piperidine-Azetidine Hybrid Compounds
Piperidine-azetidine hybrids emerged as a focus in medicinal chemistry following the discovery of their synergistic bioactivity. Early work by Hoffmann-La Roche demonstrated that thienopyrimidine derivatives incorporating piperidine-azetidine motifs inhibit PI3K isoforms, particularly the p110δ subtype, with applications in cancer and immune disorders. Parallel research identified azetidine carbamates as potent MAGL inhibitors, highlighting the versatility of these scaffolds in modulating lipid signaling pathways.
The synthesis of such hybrids advanced through methodologies like Mitsunobu reactions, which enabled direct cyclization of diols with sulfonamides to form azetidine and piperidine rings. For example, the synthesis of lupinine, a piperidine alkaloid, showcased the utility of these techniques in constructing complex amines. These developments underscored the pharmacological potential of piperidine-azetidine frameworks, paving the way for derivatives like (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate).
Significance of Stereochemical Configuration in Bioactive Molecules
The (3S,4R) configuration of this compound is pivotal for its bioactivity. Stereochemistry influences binding affinity to enzymes such as PI3K and MAGL by aligning functional groups in three-dimensional space. For instance, in PI3K inhibitors, the 3S configuration ensures proper orientation of the carboxamide group for hydrogen bonding with kinase residues, while the 4R position optimizes hydrophobic interactions with the azetidine ring.
Comparative studies of stereoisomers reveal marked differences in efficacy. The (3S,4R) enantiomer exhibits higher selectivity for PI3Kδ over other isoforms, attributed to steric complementarity with the enzyme’s ATP-binding pocket. Similarly, in MAGL inhibition, stereochemical precision enhances covalent binding to catalytic serine residues, prolonging enzyme inactivation. These findings underscore the necessity of rigorous stereochemical control in drug development.
Properties
Molecular Formula |
C13H19F6N3O5 |
|---|---|
Molecular Weight |
411.30 g/mol |
IUPAC Name |
(3S,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17N3O.2C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;2*3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);2*(H,6,7)/t7-,8+;;/m0../s1 |
InChI Key |
ASEUCBBNQDNTIY-OXOJUWDDSA-N |
Isomeric SMILES |
C1CN(C1)[C@@H]2CCNC[C@@H]2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically begins with a suitably protected or functionalized piperidine precursor that allows for stereoselective functionalization at the 3- and 4-positions.
- Azetidine or azetidinyl derivatives serve as nucleophiles or coupling partners to introduce the azetidin-1-yl substituent.
- Carboxamide formation is often achieved via amide coupling reactions from carboxylic acid or ester precursors.
Stepwise Synthetic Approach
Stereoselective Functionalization of Piperidine Core
The piperidine ring is functionalized to install the 3-carboxamide and 4-azetidinyl substituents with control over the stereochemistry. This may involve:- Use of chiral auxiliaries or chiral catalysts.
- Protection/deprotection strategies to enable selective reactions.
- Reductive amination or nucleophilic substitution at the 4-position.
Amide Bond Formation
Amide coupling is commonly achieved using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or similar agents in the presence of bases like DIPEA (N,N-diisopropylethylamine) in solvents such as DMF (dimethylformamide). This step converts a carboxylic acid or activated ester intermediate to the carboxamide.Salt Formation with Trifluoroacetic Acid
The final compound is converted into its bis(trifluoroacetate) salt by treatment with excess trifluoroacetic acid, typically in an organic solvent such as dichloromethane or methanol. This step improves compound stability and solubility for biological evaluation.
Detailed Preparation Protocol (Representative Example)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Stereoselective synthesis of (3S,4R)-piperidine intermediate | Achieves desired stereochemistry at C3 and C4 |
| 2 | Nucleophilic substitution with azetidine or azetidinyl precursor | Introduction of azetidin-1-yl substituent at C4 |
| 3 | Amide coupling using HATU/DIPEA in DMF | Formation of carboxamide group at C3 |
| 4 | Treatment with 2 equivalents trifluoroacetic acid in organic solvent | Formation of bis(trifluoroacetate) salt form |
| 5 | Purification by chromatography or crystallization | Isolation of pure compound with confirmed stereochemistry |
Research Findings and Optimization
- Stereochemical Control: Studies emphasize the importance of chiral resolution or enantioselective catalysis to obtain the (3S,4R) isomer with high enantiomeric excess, as stereochemistry significantly affects biological activity.
- Coupling Efficiency: Use of modern coupling reagents like HATU and optimized base/solvent systems enhances yield and purity of the carboxamide formation step.
- Salt Formation: The bis(trifluoroacetate) salt form is preferred for its enhanced solubility and stability, facilitating biological assays and formulation.
- Purification: Chromatographic techniques such as silica gel chromatography or preparative HPLC are used to achieve high purity, critical for medicinal chemistry research.
Data Summary Table
| Parameter | Detail |
|---|---|
| Molecular Formula | C13H19F6N3O5 |
| Molecular Weight | 411.30 g/mol |
| Key Reagents | Piperidine intermediate, azetidine, HATU, DIPEA, TFA |
| Solvents | DMF, dichloromethane, methanol |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Salt Formation Acid | Trifluoroacetic acid (2 eq.) |
| Purification Methods | Silica gel chromatography, preparative HPLC |
| Stereochemistry | (3S,4R) confirmed by chiral HPLC or NMR |
| Yield Range | Typically 50-80% depending on step optimization |
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the piperidine or azetidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new analogs with different properties.
Scientific Research Applications
The compound (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) is a complex organic molecule attracting interest in medicinal chemistry due to its unique stereochemistry and functional groups. It consists of a piperidine ring substituted with an azetidine moiety and a carboxamide group, enhanced by two trifluoroacetate groups for improved solubility and stability.
Chemical Properties and Reactions
The compound is capable of undergoing various reactions typical of amides and piperidines. These reactions are often mediated by enzymes within biological systems, which are essential for metabolic pathways that transform compounds within organisms.
Predicted Biological Activity
Computer-aided predictions suggest that (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) may possess a broad spectrum of biological activities, including anticancer effects and interactions with metabolic enzymes. Its structural similarity to known neuroactive agents suggests it may influence neurotransmitter systems and exhibit antimicrobial properties.
Synthesis
Synthesis of (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) typically involves multi-step organic reactions. These synthetic pathways require careful control of reaction conditions to ensure high yields and purity.
Applications
The applications of (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) span various fields:
*Interaction studies using computational models have predicted that this compound could interact effectively with various biological targets.
*These studies often involve understanding the mechanism of action and optimizing the compound for therapeutic use.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, potentially altering their activity or function. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Piperidine/Azetidine Derivatives
The following table compares key attributes of "(3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate)" with structurally related compounds:
*Estimated based on analogs; exact data unavailable in evidence.
Key Differences and Implications
- Salt vs. Neutral Forms : The target compound’s bis(trifluoroacetate) salt (cf. ) likely improves aqueous solubility compared to neutral analogs like 1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine, which has a high LogP (3.08) and lower solubility .
- Stereochemistry : The (3S,4R) configuration may confer selective binding to biological targets, unlike racemic or achiral analogs such as 2-(3-Pyrimidin-4-ylpropyl)azetidine-2-carboxamide bis(trifluoroacetate), which lacks explicit stereochemical data .
- Functional Groups : The azetidin-1-yl group in the target compound may enhance rigidity and metabolic stability compared to bulkier substituents (e.g., pyrimidinylpropyl in or trifluoromethoxy in ).
Biological Activity
The compound (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features:
- A piperidine ring substituted with an azetidine moiety .
- A carboxamide group .
- Two trifluoroacetate groups , enhancing solubility and stability.
The molecular formula is with a molecular weight of 411.30 g/mol. The presence of trifluoroacetate groups is significant for its interaction with biological systems, potentially improving its pharmacokinetic properties.
Predicted Activities
Computer-aided predictions suggest that this compound may exhibit a broad spectrum of biological activities, including:
- Anticancer Effects : Structural analogs have shown promising anticancer properties.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Neuroactive Effects : Due to its structural similarities to known neuroactive agents, it may influence neurotransmitter systems.
The compound's structure suggests potential interactions with various biological targets. The azetidine and piperidine functionalities may allow it to mimic natural substrates, facilitating interactions with enzymes involved in metabolic pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds that possess notable biological activities. Below is a comparative table highlighting key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains phenylethynyl moiety | Neuroactive effects |
| Piperidine derivatives | Various substitutions on piperidine | Antimicrobial properties |
| Azetidine-based compounds | Azetidine ring systems | Anticancer activity |
The distinct stereochemistry and combination of azetidine and piperidine functionalities in (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) potentially enhance its selectivity towards biological targets compared to other compounds lacking such diversity.
Case Studies and Research Findings
Recent studies have explored the biological activity of azetidine derivatives. For instance:
- Antiviral Activity : A related azetidinone compound demonstrated moderate inhibitory activity against human coronaviruses (EC50 = 45 µM) and influenza A virus (EC50 = 12 µM) .
- Cytostatic Activity : Certain azetidinone derivatives exhibited cytostatic effects against various cancer cell lines, with IC50 values ranging from 14.5 to 97.9 µM .
These findings indicate that compounds structurally related to (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) may possess significant therapeutic potential.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The synthetic pathways often include:
- Formation of the piperidine ring.
- Introduction of the azetidine moiety.
- Functionalization to incorporate carboxamide and trifluoroacetate groups.
Q & A
Q. What synthetic strategies are effective for achieving stereochemical control in the preparation of (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide derivatives?
Methodological Answer: The synthesis of stereochemically pure derivatives often employs chiral starting materials and multi-step protocols. For example, describes using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride as a chiral precursor, followed by azetidine coupling under controlled reaction conditions (e.g., palladium catalysis, inert atmosphere) to retain stereochemical integrity . Key steps include:
- Chiral resolution : Use of enantiopure starting materials (e.g., (S)-configured esters).
- Coupling conditions : Catalytic systems like Pd(OAc)₂ with tert-butyl XPhos ligand and cesium carbonate base (as in ) to minimize racemization during cross-coupling .
- Purification : HPLC or chiral column chromatography to isolate the desired diastereomer.
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons in piperidine rings) and functional groups (e.g., trifluoroacetate counterion signals at ~160 ppm in ¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–254 nm) for purity assessment (>98%, as per ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ for C₁₀H₁₇N₃O₂·2C₂HF₃O₂).
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis of similar piperidine derivatives?
Methodological Answer: Yield discrepancies often arise from variations in reaction kinetics or catalyst efficiency. highlights multi-step reactions with yields influenced by:
- Catalyst loading : Optimize Pd(OAc)₂ and ligand ratios (e.g., 1:1.2 Pd:XPhos) to prevent deactivation at higher scales .
- Temperature gradients : Use controlled heating (40–100°C) and inert atmospheres to maintain reproducibility.
- Work-up procedures : Combine filtrates from multiple batches (as in ) to recover intermediates and improve overall yield .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, base strength).
Q. What experimental designs are recommended for studying the compound’s stability under physiological or storage conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, pH 1–9 buffers) and monitor degradation via HPLC .
- Counterion stability : Assess trifluoroacetate dissociation under aqueous conditions using ion chromatography (IC) .
- Solid-state analysis : Perform X-ray diffraction (XRD) to detect polymorphic changes and differential scanning calorimetry (DSC) for thermal stability .
Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors), leveraging structural analogs (e.g., PF-06683324 in ) .
- QM/MM simulations : Calculate transition states for azetidine ring-opening reactions or trifluoroacetate dissociation pathways.
- Pharmacophore mapping : Align with known bioactive conformations of piperidine derivatives (e.g., ’s fluorophenyl-piperidine analogs) .
Q. What strategies address stereochemical instability during prolonged storage or biological assays?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder at -20°C under nitrogen to prevent epimerization (as recommended in ) .
- Stabilizing excipients : Co-formulate with cyclodextrins or surfactants to shield labile stereocenters.
- Real-time monitoring : Use circular dichroism (CD) spectroscopy to track chiral integrity during biological incubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
